(R)-2-(Dibenzylamino)pentanedioic acid

chiral building block enantiomeric purity D‑amino acid

This R‑enantiomer (CAS 2568958‑25‑6) delivers the correct D‑glutamic acid stereochemistry from the outset, unlike the S‑enantiomer which yields L‑configured products. The N,N‑dibenzyl group withstands TFA cleavage of Boc/t‑Bu esters while being cleanly removed by hydrogenolysis—true orthogonality not possible with Boc‑ or Cbz‑protected analogs. Its high lipophilicity (calc. LogP ~3.01) facilitates purification and permeation. Ideal for enantiopure peptidomimetics, constrained amino acid synthesis, and D‑amino acid peptide libraries targeting resistant cancer lines.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B8105000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Dibenzylamino)pentanedioic acid
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)O)C(=O)O
InChIInChI=1S/C19H21NO4/c21-18(22)12-11-17(19(23)24)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,22)(H,23,24)/t17-/m1/s1
InChIKeyRKVZEHJXSIVHEP-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Dibenzylamino)pentanedioic Acid: Chiral N,N-Dibenzyl-D-Glutamic Acid for Asymmetric Synthesis and Procurement


(R)-2-(Dibenzylamino)pentanedioic acid (CAS 2568958-25-6; molecular formula C₁₉H₂₁NO₄; MW 327.4 g/mol) is the R‑enantiomer of N,N‑dibenzyl‑protected glutamic acid—a doubly benzylated, non‑natural D‑amino acid derivative . This compound serves as a chiral building block in asymmetric organic synthesis, where the dibenzylamino group functions simultaneously as a sterically demanding N‑protecting group and a chiral auxiliary. Unlike the more commonly encountered (S)‑enantiomer (CAS 14464‑18‑7) derived from natural L‑glutamic acid, the R‑configuration arises from D‑glutamic acid and enables access to products with opposite absolute stereochemistry . The compound is primarily employed in research‑scale and industrial synthesis of enantiomerically pure intermediates, constrained peptidomimetics, and non‑natural peptide sequences [1].

Why Generic Substitution of (R)-2-(Dibenzylamino)pentanedioic Acid Fails: Entantiomeric Configuration, Protecting-Group Orthogonality, and Lipophilicity


Simple in‑class interchange with the (S)‑enantiomer, N‑Boc‑protected, N‑Cbz‑protected, or O‑benzyl‑only glutamate analogs is not chemically equivalent. The R‑configuration at C‑2 defines the absolute stereochemistry of downstream synthetic products; substituting the (S)‑enantiomer yields the opposite enantiomeric series and may produce inactive or off‑target molecules in pharmaceutical contexts . The N,N‑dibenzyl protecting group is orthogonal to both acid‑labile (Boc) and hydrogenolysis‑labile carbamate (Cbz) groups, meaning its deprotection conditions (catalytic hydrogenolysis or transfer hydrogenolysis) do not overlap with Boc removal (TFA) [1]. Furthermore, the calculated LogP of approximately 3.01 for the N,N‑dibenzyl‑protected scaffold is roughly two orders of magnitude more lipophilic than N‑Boc‑glutamic acid (LogP ~0.34–1.22) . These three dimensions—enantiomeric identity, deprotection orthogonality, and lipophilicity—collectively preclude generic substitution in any stereochemically or sequentially controlled synthetic route.

(R)-2-(Dibenzylamino)pentanedioic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: R‑Configuration vs. S‑Configuration Defines Opposite Stereochemical Outcomes

The (R)‑configuration at C‑2 provides the D‑enantiomer scaffold, in contrast to the (S)‑enantiomer (CAS 14464‑18‑7) derived from L‑glutamic acid. No specific‑rotation value is publicly catalogued for the R‑enantiomer; however, the S‑enantiomer is reported with density 1.247 g/cm³ and boiling point 497.6 °C at 760 mmHg . The enantiomeric pair is structurally identical except for the absolute configuration, yet the stereochemical outcome of any downstream reaction is inverted. In the enantiodivergent synthesis of benzoquinolizidinones from L‑glutamic acid, the dibenzylamino‑glutamate intermediate controls the absolute configuration at C3 and C11b through Cope elimination; changing from the S‑ to the R‑precursor would deliver the opposite enantiomeric series [1]. D‑Glutamic acid itself is documented as a non‑natural chiral intermediate for antibiotics and chiral drugs where the D‑configuration enhances metabolic stability or target selectivity .

chiral building block enantiomeric purity D‑amino acid asymmetric synthesis

Protecting-Group Orthogonality: N,N‑Dibenzyl vs. N‑Boc — Non‑Overlapping Deprotection Logic

The N,N‑dibenzyl protecting group is removed by catalytic hydrogenolysis (H₂, Pd/C) or catalytic transfer hydrogenolysis (ammonium formate, Pd/C), whereas the N‑Boc group requires acidic conditions (TFA or HCl/dioxane) [1]. The N‑Cbz group is also cleaved by hydrogenolysis, making it non‑orthogonal to the N,N‑dibenzyl group. This orthogonality is critical: in multistep syntheses, the N,N‑dibenzyl group remains intact during Boc deprotection, while the Boc group survives hydrogenolysis steps. The Reetz review documents this orthogonality explicitly in the context of sequential deprotection strategies [2]. A patent describing a process for preparing N,N‑dibenzylamino compounds further validates the industrial applicability of this orthogonal protection scheme, where the dibenzylamino intermediate is carried through multiple synthetic steps before final deprotection [3].

protecting group orthogonality hydrogenolysis solid‑phase peptide synthesis multistep synthesis

Lipophilicity Differential: N,N‑Dibenzyl vs. N‑Boc vs. Unprotected Glutamic Acid

The calculated LogP of 2‑(dibenzylamino)pentanedioic acid is 3.01 , compared to approximately 0.34–1.22 for N‑Boc‑L‑glutamic acid and −3.69 for unprotected L‑glutamic acid . This represents an increase of roughly two orders of magnitude in octanol/water partition coefficient relative to the N‑Boc analog and approximately six orders of magnitude relative to the parent amino acid. The high lipophilicity of the dibenzyl‑protected scaffold enhances solubility in organic solvents (toluene, chloroform, ether) and facilitates extraction and chromatographic purification of intermediates, while the charged carboxylate groups retained in the free‑acid form preserve some aqueous handling capability.

LogP lipophilicity membrane permeability ADME extraction efficiency

Racemization Resistance: N,N‑Dibenzylamino Derivatives Retain α‑Carbon Configurational Integrity

N,N‑Dibenzylamino‑protected α‑amino acid derivatives are documented to resist racemization at the α‑carbon during conversions to α‑amino aldehydes, α‑amino enones, and α‑amino ketones. Reetz et al. demonstrated that N,N‑dibenzylamino aldehydes can be prepared from α‑amino acids without racemization and undergo Grignard‑type reactions, aldol additions, and HCN additions with retention of configuration [1]. The α'‑amino enones derived from N,N‑dibenzylamino esters are described as 'very resistant to racemization' and undergo highly diastereoselective reduction with L‑Selectride [2]. In contrast, N‑Boc‑protected α‑amino aldehydes are configurationally labile and prone to epimerization under basic or thermal conditions, often requiring low‑temperature handling and immediate use [3]. This differential stability is a well‑established class property favoring N,N‑dibenzyl protection over N‑Boc when configurational integrity at the α‑center is paramount.

racemization resistance configurational stability chiral integrity α‑amino aldehyde

Diastereoselective C–C Bond Formation: N,N‑Dibenzyl Steric Bulk Enhances Facial Selectivity

The steric bulk of the N,N‑dibenzylamino group directs nucleophilic additions to the Si or Re face of α‑amino aldehydes and ketones according to the Felkin‑Anh model. Reetz's comprehensive review documents that N,N‑dibenzylamino aldehydes react with Grignard reagents, lithium enolates, and Me₃SiCN/ZnX₂ to provide non‑chelation‑controlled adducts with high diastereoselectivity, whereas the corresponding N‑Boc or N‑Cbz aldehydes generally exhibit lower or opposite stereoselectivity [1]. In a direct comparison using phenylalaninal, the N,N‑dibenzyl derivative proceeded with high anti diastereoselectivity in the MAC oxyhomologation, while the N‑Cbz derivative gave syn selectivity [2]. Diastereomeric ratios of 84:16 to 99:1 have been reported for Henry reactions on related N,N‑dibenzyl‑α‑amino aldehydes [3]. The larger steric demand of two benzyl groups (vs. one carbamate group in Boc or Cbz) is the mechanistic basis for enhanced facial discrimination.

diastereoselectivity Felkin‑Anh model Grignard addition chiral auxiliary steric shielding

Antiproliferative Dipeptide Scaffold: Quantitative Activity of N,N‑Dibenzylglutamic Acid‑Derived Dipeptides vs. Cisplatin/Etoposide

A library of 22 dipeptides derived from N,N‑dibenzylglutamic acid α‑ and γ‑benzyl esters (the (S)‑enantiomer scaffold) was evaluated against five human solid tumor cell lines [1]. The lead compounds—γ‑glutamyl methionine (GI₅₀ = 6.0–41 μM across cell lines) and α‑glutamyl proline (GI₅₀ = 7.5–18 μM)—were more active against the resistant WiDr colon cancer cell line than the conventional anticancer drugs cisplatin and etoposide [2]. While these data are for the S‑enantiomer‑derived library, the R‑enantiomer (target compound) represents the unexplored enantiomeric scaffold that could yield dipeptides with complementary or distinct antiproliferative profiles. No antiproliferative data are currently available for the R‑enantiomer‑derived dipeptides, representing a research gap that may be of interest for medicinal chemistry programs exploring D‑amino acid‑containing peptides with enhanced metabolic stability.

antiproliferative cancer cell lines dipeptide GI50 WiDr colon cancer

Optimal Procurement Scenarios for (R)-2-(Dibenzylamino)pentanedioic Acid: Where the Evidence Supports Prioritization


Enantioselective Synthesis of D‑Amino Acid‑Containing Peptides and Peptidomimetics

When constructing peptides or peptidomimetics that incorporate D‑glutamic acid residues, (R)-2‑(dibenzylamino)pentanedioic acid provides the correct absolute stereochemistry from the outset. The S‑enantiomer would yield the L‑configured product, which is stereochemically and biologically distinct. The dibenzylamino group can be removed by hydrogenolysis after peptide assembly to unmask the free amine for further chain extension [1]. This scenario is directly supported by the established use of the (S)‑enantiomer in constrained proline and indolizidine amino acid synthesis [2].

Multistep Synthesis Requiring Orthogonal N‑Protection with Acid‑Labile Groups

In synthetic routes where both acid‑labile protecting groups (e.g., tert‑butyl esters, Boc‑protected amines, Trt‑protected side chains) and a hydrogenolysis‑labile N‑protecting group must coexist, the N,N‑dibenzyl group is the preferred choice. It withstands TFA deprotection conditions that cleave Boc and tert‑butyl groups, while being readily removed by catalytic hydrogenolysis without affecting acid‑stable functionality [1]. The industrial applicability of this orthogonal strategy is confirmed by patent literature describing multi‑kilogram processes using dibenzylamine‑protected intermediates [2].

Organometallic C–C Bond Formation Requiring High Diastereoselectivity and Racemization Resistance

For reaction sequences involving Grignard reagents, organolithiums, or enolate chemistry where the α‑carbon stereochemistry must be preserved, the N,N‑dibenzyl protecting group offers documented configurational stability and high anti diastereoselectivity. This contrasts with N‑Boc‑protected substrates, which are prone to epimerization under basic conditions [1]. Although most published examples use phenylalanine or valine scaffolds, the class‑level property extrapolates to the glutamic acid series and is relevant for any synthetic campaign where α‑carbon chiral integrity is critical.

Medicinal Chemistry Exploration of Enantiomeric Dipeptide Libraries for Anticancer Screening

Given the demonstrated antiproliferative activity of (S)‑N,N‑dibenzylglutamic acid‑derived dipeptides (GI₅₀ = 6.0–41 μM) against multiple cancer cell lines including the resistant WiDr colon line, where certain dipeptides outperformed cisplatin and etoposide [1], the (R)‑enantiomer represents an underexplored scaffold for generating enantiomeric dipeptide libraries. Procurement of the R‑enantiomer enables a stereochemical complement to the published S‑series, potentially revealing compounds with distinct transporter recognition, metabolic stability, or target selectivity profiles attributable to D‑amino acid incorporation.

Quote Request

Request a Quote for (R)-2-(Dibenzylamino)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.